
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an imidazolium ring substituted with a vinyl group and a hexadecyl chain, making it amphiphilic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the quaternization of 1-ethenylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Addition: Hydrogen bromide (HBr) for hydrohalogenation of the vinyl group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium chloride.
Addition: 1-Bromo-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide.
Oxidation: 1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium oxide.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the imidazolium head group interacts with water molecules, reducing surface tension and stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which accounts for its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Hexadecyl-3-methylimidazolium bromide: Similar structure but with a methyl group instead of a vinyl group.
1-Hexadecyl-2,3-dihydro-1H-indene: Contains a hexadecyl chain but lacks the imidazolium ring.
1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide: Similar structure but with an ethyl group instead of a hexadecyl chain.
Uniqueness
1-Ethenyl-3-hexadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its combination of a long hydrophobic alkyl chain and a reactive vinyl group. This combination imparts both surfactant properties and the ability to undergo further chemical modifications, making it versatile for various applications.
Propiedades
Número CAS |
155085-26-0 |
|---|---|
Fórmula molecular |
C21H41BrN2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-ethenyl-3-hexadecyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C21H40N2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(4-2)21-23;/h4,19-20H,2-3,5-18,21H2,1H3;1H |
Clave InChI |
RLBBGENOQSCOHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


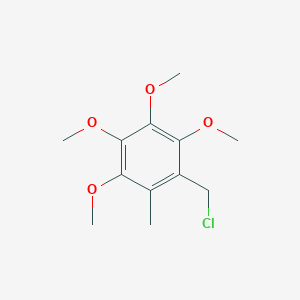
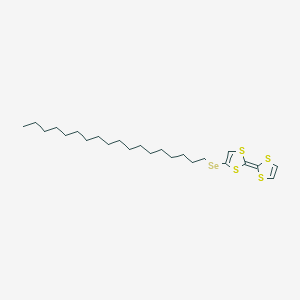
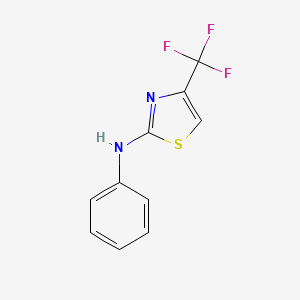

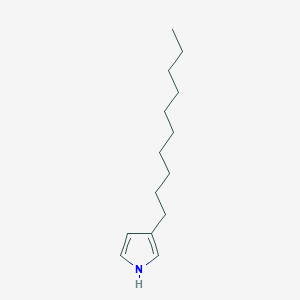
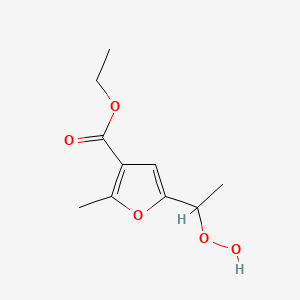
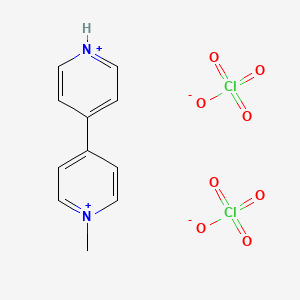

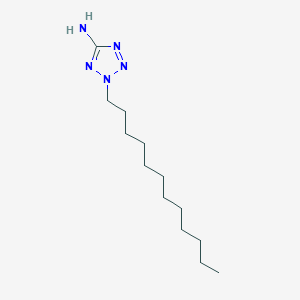
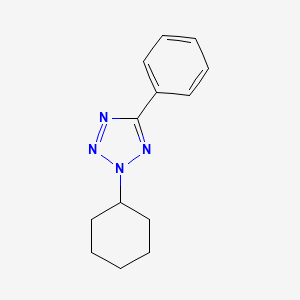
![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
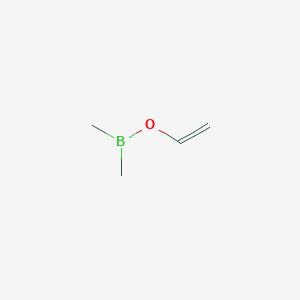
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
